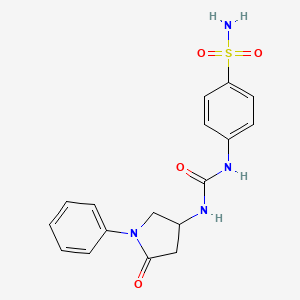
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea (3-OPSU) is a small molecule that has been gaining attention in the scientific community for its potential applications in research and drug development. 3-OPSU is a synthetic molecule that has a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of applications, including as a drug target and in laboratory experiments.
科学的研究の応用
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug target, as it has been found to have a wide range of biochemical and physiological effects. It has also been studied for its potential use in laboratory experiments, as it has been found to be a useful tool for the study of protein-protein interactions, enzyme inhibition, and receptor binding.
作用機序
The exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood. However, it is thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea binds to and activates certain proteins, leading to a cascade of biochemical and physiological effects. It is also thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-proliferative effects, and it has been found to modulate the expression of certain genes. It has also been found to have neuroprotective effects, as it has been found to reduce the levels of certain neurotoxins. In addition, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to manipulate and use in experiments. It is also relatively inexpensive and easy to synthesize, making it a cost-effective tool for research. Additionally, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea also has some limitations that should be considered when using it in laboratory experiments. It is a synthetic molecule, so there is a potential for it to have unintended effects. Additionally, the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood, so its effects may not be fully predictable.
将来の方向性
There are a number of potential future directions for 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea research. Further research could be conducted to better understand the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, as well as its potential effects on other biological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, such as its potential use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to explore the potential use of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea in laboratory experiments, such as its potential use as a tool for studying protein-protein interactions or enzyme inhibition.
合成法
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 1-phenylpyrrolidine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with 4-sulfamoylphenyl isocyanate. The reaction is carried out in the presence of a base, such as pyridine, and the product is purified by column chromatography.
特性
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-26(24,25)15-8-6-12(7-9-15)19-17(23)20-13-10-16(22)21(11-13)14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H2,18,24,25)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCSPXBHRFRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490754.png)
![6-[(3-fluorophenyl)methyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490761.png)
![4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6490785.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490801.png)
![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)
![N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B6490810.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490825.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)
![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)